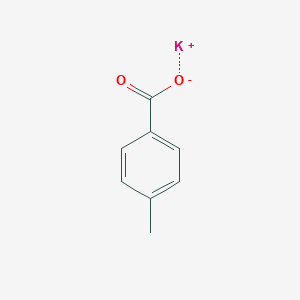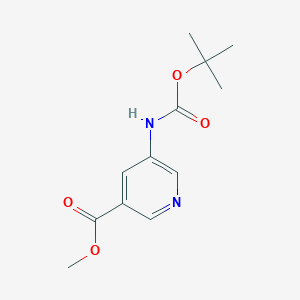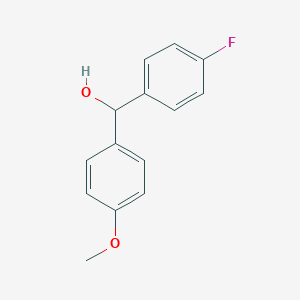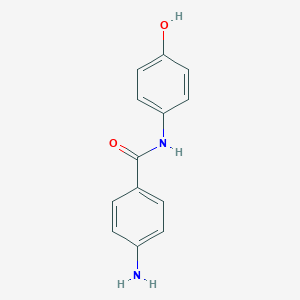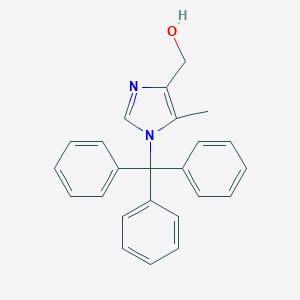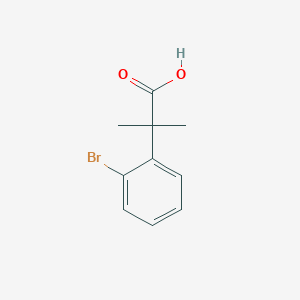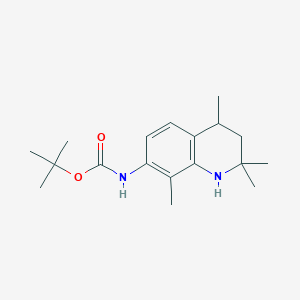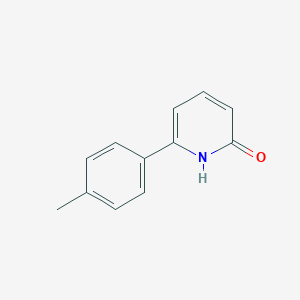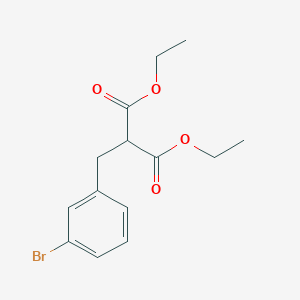
Diethyl 2-(3-bromobenzyl)malonate
概要
説明
Diethyl 2-(3-bromobenzyl)malonate, also known as DBBM, is a chemical compound that has been widely used in scientific research. It is a malonic acid derivative that has a bromobenzyl group attached to one of its carbon atoms. This compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
作用機序
The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. Diethyl 2-(3-bromobenzyl)malonate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
生化学的および生理学的効果
Diethyl 2-(3-bromobenzyl)malonate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, Diethyl 2-(3-bromobenzyl)malonate has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using Diethyl 2-(3-bromobenzyl)malonate in lab experiments is its ease of synthesis. Diethyl 2-(3-bromobenzyl)malonate can be synthesized in a few steps and in good yield. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Diethyl 2-(3-bromobenzyl)malonate is its low solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Diethyl 2-(3-bromobenzyl)malonate. One area of research is the development of more potent analogs of Diethyl 2-(3-bromobenzyl)malonate for use in cancer therapy. Another area of research is the investigation of the neuroprotective effects of Diethyl 2-(3-bromobenzyl)malonate in other neurodegenerative diseases such as Parkinson's disease. In addition, the use of Diethyl 2-(3-bromobenzyl)malonate in other areas of research such as materials science and catalysis could also be explored.
科学的研究の応用
Diethyl 2-(3-bromobenzyl)malonate has been used in various scientific research applications. One of the major areas of research is medicinal chemistry. Diethyl 2-(3-bromobenzyl)malonate has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Diethyl 2-(3-bromobenzyl)malonate has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
diethyl 2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBUOOSCRTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453619 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-bromobenzyl)malonate | |
CAS RN |
107558-73-6 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

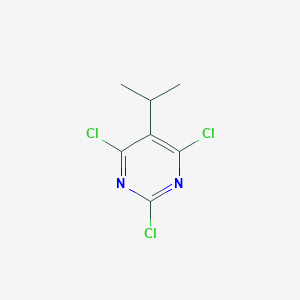
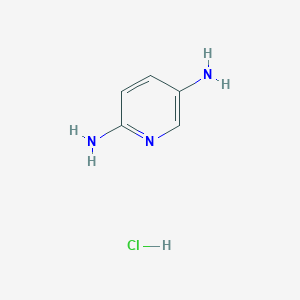
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
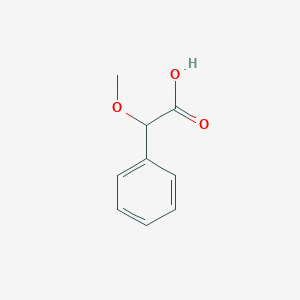
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
